molecular formula C17H15ClN2O3S B3560799 2-[(4-chlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

2-[(4-chlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B3560799
M. Wt: 362.8 g/mol
InChI Key: DUNIFTKSWIVUPZ-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of oxadiazoles typically involves the reaction of a 1,3-diketone with hydrazine to form a 1,3,4-oxadiazole . The specific synthesis process for “this compound” would likely involve the reaction of a suitable 1,3-diketone with a hydrazine derivative .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the 1,3,4-oxadiazole ring, along with the attached chlorobenzylthio and dimethoxyphenyl groups .


Chemical Reactions Analysis

Oxadiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the oxadiazole ring, the chlorobenzylthio group, and the dimethoxyphenyl group would all contribute to its properties .

Future Directions

The study of oxadiazoles is an active area of research in medicinal chemistry due to their wide range of biological activities . Future research on “2-[(4-chlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole” could involve investigating its potential biological activities and developing methods for its synthesis .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-21-14-7-12(8-15(9-14)22-2)16-19-20-17(23-16)24-10-11-3-5-13(18)6-4-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNIFTKSWIVUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-chlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 2
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2-[(4-chlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 3
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2-[(4-chlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

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